molecular formula C16H21ClN2O3 B1425522 4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 855524-34-4

4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1425522
M. Wt: 324.8 g/mol
InChI Key: IPJFBIYCXPKLSK-UHFFFAOYSA-N
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Description

The compound “4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The molecule also contains a formyl group (-CHO), which is a functional group consisting of a carbonyl bonded to a hydrogen atom. The presence of a carboxylic acid ester group indicates that this compound could be a prodrug, which gets metabolized in the body to release the active drug.

Scientific Research Applications

Synthesis and Characterization

The compound is utilized in the synthesis of various derivatives through condensation reactions, characterized by spectroscopic methods such as LCMS, NMR, and single crystal XRD data. Its structural confirmation and molecular interactions, including weak C–H···O and aromatic π–π stacking, contribute to a three-dimensional architecture. These interactions highlight its potential in forming complex structures for further biological evaluations (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

Derivatives of this compound demonstrate diverse crystal configurations, as seen in studies of its analogs. These configurations, such as distorted half-chair and linear shapes, are determined via X-ray diffraction, showcasing the compound's versatility in forming varied molecular geometries. This variability is crucial for understanding the compound's interactions and stability in different environments (Kolter et al., 1996; Kulkarni et al., 2016).

Biological Evaluation

Its derivatives have been explored for antibacterial and anthelmintic activities, revealing a spectrum of bioactivity. Such studies are foundational in drug discovery, where the antibacterial and anthelmintic potentials of new compounds are evaluated through in vitro assays. This research avenue is crucial for identifying novel therapeutic agents against infectious and parasitic diseases (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).

Potential in Neuroprotection

While not directly related to the specified compound, research on related piperazine derivatives has indicated their potential in neuroprotection, highlighting the broader class's relevance in treating neurodegenerative conditions. This includes the design of compounds targeting multiple therapeutic pathways, such as acetylcholinesterase inhibition and antioxidant properties, which are critical in Alzheimer's disease management (Lecanu et al., 2010).

properties

IUPAC Name

tert-butyl 4-(3-chloro-4-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)13-5-4-12(11-20)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJFBIYCXPKLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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